7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group, a hydroxy group, and methoxy groups attached to a chromenone core, making it a molecule of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of 7-hydroxy-2,3-dimethylchromone as a key intermediate. The synthetic route includes:
Protection of Hydroxy Group: The hydroxy group at position 7 is protected using benzyl bromide in the presence of a base like potassium carbonate.
Aldol Condensation: The formation of the chromenone core is facilitated by an aldol condensation reaction between the protected intermediate and 4-methoxybenzaldehyde.
Deprotection: The final step involves the removal of the benzyl protecting group using hydrogenation with palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent.
Reduction: The chromenone core can be reduced to a chromanol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 7-(Benzyloxy)-3-oxo-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.
Reduction: Formation of 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)chromanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase, preventing the breakdown of neurotransmitters like dopamine and serotonin.
Antioxidant Activity: The presence of hydroxy and methoxy groups contributes to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds also feature a benzyloxy group and a chromenone core but differ in their substitution pattern and functional groups.
5-(4-Methoxyphenyl)-1H-indoles: These compounds share the 4-methoxyphenyl group but have an indole core instead of a chromenone.
Uniqueness
7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxy, methoxy, and benzyloxy groups makes it a versatile molecule for various applications in scientific research and industry.
Properties
IUPAC Name |
3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-27-17-10-8-16(9-11-17)24-23(26)22(25)21-19(28-2)12-18(13-20(21)30-24)29-14-15-6-4-3-5-7-15/h3-13,26H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBCCIPJILBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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